

What is the chemical structure of Chitinovorin A

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Chitinovorin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitinovorin A is a naturally occurring peptide metabolite isolated from the bacterium Flavobacterium chitinovorum.[1] This document provides a concise technical summary of the known chemical and structural information for Chitinovorin A. At present, detailed public information regarding its quantitative physicochemical properties, comprehensive experimental protocols for its isolation and synthesis, and its specific biological activities or associated signaling pathways is limited. This guide presents the foundational chemical data available to facilitate further research and exploration into this molecule.

Chemical Structure and Properties

Chitinovorin A is a complex peptide derivative with the chemical formula C₂₆H₄₁N₉O₁₁S.[1] Its systematic IUPAC name is (6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1] The molecule has a molecular weight of 687.7 g/mol .[1]

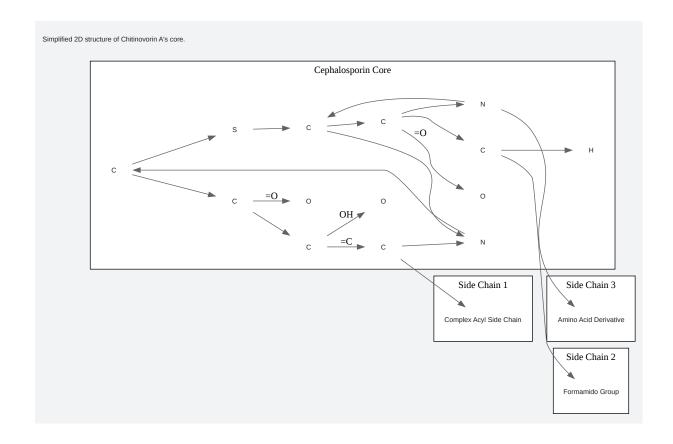
Table 1: Chemical and Physical Properties of Chitinovorin A



Property	Value	Source
Molecular Formula	C26H41N9O11S	PubChem[1]
Molecular Weight	687.7 g/mol	PubChem[1]
IUPAC Name	(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3- [[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	PubChem[1]

A two-dimensional representation of the chemical structure of **Chitinovorin A** is provided below.





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Caption: Simplified 2D structure of **Chitinovorin A**'s core.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of **Chitinovorin A** are not readily available in the public domain. General methods for isolating secondary metabolites from bacterial cultures, such as those of Flavobacterium, typically involve the following steps:

- Fermentation: Culturing of Flavobacterium chitinovorum in a suitable nutrient-rich medium to promote the production of secondary metabolites.
- Extraction: Separation of the bacterial biomass from the culture broth, followed by solvent extraction of the supernatant and/or the cell pellet.



- Purification: Chromatographic techniques such as column chromatography, highperformance liquid chromatography (HPLC), and size-exclusion chromatography are employed to isolate the compound of interest from the crude extract.
- Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

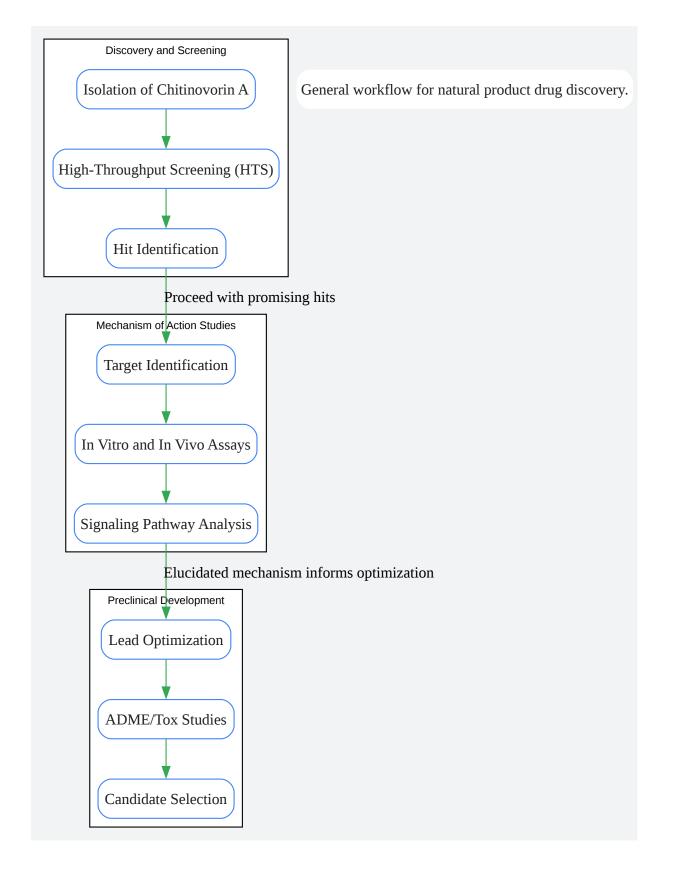
Without a specific publication detailing these procedures for **Chitinovorin A**, a more detailed protocol cannot be provided.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the biological activity, mechanism of action, and any potential signaling pathways modulated by **Chitinovorin A**. Further research is required to determine its pharmacological properties and its potential applications in drug development.

The workflow for investigating the biological activity of a novel compound like **Chitinovorin A** would generally follow the logical progression outlined below.





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Caption: General workflow for natural product drug discovery.



Conclusion and Future Directions

Chitinovorin A represents a structurally interesting natural product from Flavobacterium chitinovorum. While its fundamental chemical identity has been established, a significant gap exists in the scientific literature regarding its biological effects and the experimental details of its production and purification. Future research efforts should be directed towards:

- Re-isolation and Characterization: Performing detailed spectroscopic analysis (1D and 2D NMR, HRMS) to confirm and expand upon the existing structural data.
- Biological Screening: Assessing the bioactivity of Chitinovorin A in a broad range of assays to identify potential therapeutic applications.
- Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by Chitinovorin A to understand its mode of action.
- Synthetic Approaches: Developing a total synthesis or semi-synthetic routes to enable the production of analogues for structure-activity relationship (SAR) studies.

The elucidation of these currently unknown aspects will be crucial in determining the potential of **Chitinovorin A** as a lead compound for drug discovery and development.

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References

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